molecular formula C18H17N3O3S B2483504 (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone CAS No. 851803-50-4

(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone

Cat. No. B2483504
CAS RN: 851803-50-4
M. Wt: 355.41
InChI Key: DVEBZHRQDNQPCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including coupling reactions, functionalization, and the use of specific reagents to introduce desired functional groups or molecular frameworks. For example, synthesis routes often employ one-pot procedures, condensation reactions, and the use of catalysts to achieve the synthesis of complex organic compounds with specific antimicrobial or antioxidant properties (Rashmi et al., 2014).

Molecular Structure Analysis

Molecular structure analysis typically involves the use of spectroscopic methods (UV, IR, NMR, and mass spectrometry) and computational tools (DFT calculations) to characterize the synthesized compounds. Structural optimization, interpretation of vibrational spectra, and analysis of bonding features are crucial for understanding the compound's molecular structure (Shahana & Yardily, 2020).

Chemical Reactions and Properties

Chemical reactions involving the compound might include its participation in synthesis routes as an intermediate or reactant. The chemical properties, such as reactivity with different reagents, stability under various conditions, and potential to undergo specific transformations, are essential for its application in synthesis and other chemical processes. Studies on similar compounds demonstrate the versatility of these molecules in chemical synthesis and their potential for functionalization and derivatization (Belyaeva et al., 2018).

Scientific Research Applications

  • Antibacterial Properties : Chandra et al. (2020) synthesized a series of 1-(aryl)-2-(1H-imidazol-1-yl)methanones, including compounds with structural similarities to the requested compound. They found that these compounds exhibited significant antibacterial activities, suggesting their potential as broad-spectrum antibiotics. The study included binding mode analysis and predictive ADME (Absorption, Distribution, Metabolism, and Excretion) studies for these compounds (Chandra, Ganguly, Dey, & Sarkar, 2020).

  • Synthesis and Antimicrobial Properties : Rashmi et al. (2014) conducted a study on the synthesis, antimicrobial, and antioxidant properties of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives. This research provides insights into the chemical synthesis and potential antimicrobial and antioxidant applications of compounds related to the one (Rashmi, Kumara, Sandeep, Nagendrappa, Sowmya, & Ganapathy, 2014).

  • α-Glucosidase Inhibitory and Antioxidant Activities : Satheesh et al. (2017) explored the synthesis of hindered phenolic aminothiazoles, demonstrating that certain derivatives exhibited α-glucosidase inhibition and antioxidant activities. This indicates the potential of these compounds in managing conditions like diabetes and oxidative stress (Satheesh, Radha, Girija, Rajasekharan, & Maheswari, 2017).

  • Polymer Science Applications : Ghaemy et al. (2013) synthesized novel poly(amide-ether)s bearing imidazole pendants, exploring their physical and optical properties. This research highlights the applicability of imidazole derivatives in the field of polymer science, particularly in the development of materials with specific thermal and optical properties (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).

  • Synthesis of Diarylacetylenes : Chu et al. (2009) focused on the synthesis of 1,2-diaryldiketones from diarylacetylenes, demonstrating the versatility of nitrophenyl methanone compounds in chemical synthesis (Chu, Chen, & Wu, 2009).

properties

IUPAC Name

[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13-5-4-6-14(11-13)12-25-18-19-9-10-20(18)17(22)15-7-2-3-8-16(15)21(23)24/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEBZHRQDNQPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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